Product packaging for Zileuton Sulfoxide(Cat. No.:CAS No. 1147524-83-1)

Zileuton Sulfoxide

Cat. No.: B583540
CAS No.: 1147524-83-1
M. Wt: 252.29 g/mol
InChI Key: KWEAXQJUQDQMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zileuton Sulfoxide is a oxidative metabolite of Zileuton, which is an approved 5-lipoxygenase (5-LO) inhibitor medication used for the chronic treatment of asthma . The parent compound, Zileuton, functions as a selective inhibitor of the 5-lipoxygenase enzyme, which is a key catalyst in the conversion of arachidonic acid to pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4) . By inhibiting the formation of these potent lipid mediators, Zileuton and its metabolites help reduce inflammation, edema, mucus secretion, and bronchoconstriction in the airways . This mechanism positions this compound as a critical compound for research into the pharmacokinetics, metabolic pathways, and overall biological fate of the parent drug. Investigating this metabolite is essential for understanding the full pharmacological profile and inactivation routes of 5-lipoxygenase inhibitors . Zileuton is primarily metabolized in the liver by the cytochrome P450 system (CYP1A2, CYP2C9, and CYP3A4) . Research into this compound can provide valuable insights for developing novel anti-inflammatory agents and exploring the structure-activity relationships of 5-LO inhibitors, a field of active scientific inquiry . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3S B583540 Zileuton Sulfoxide CAS No. 1147524-83-1

Properties

IUPAC Name

1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAXQJUQDQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858571
Record name N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147524-83-1
Record name N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Zileuton Sulfoxide: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zileuton, an orally active inhibitor of 5-lipoxygenase, is a cornerstone in the management of chronic asthma. Its therapeutic action is intrinsically linked to its metabolism, which produces several derivatives, including the noteworthy Zileuton sulfoxide. This technical guide provides a comprehensive overview of the discovery, history, and core technical details of this compound. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Zileuton functions by inhibiting the 5-lipoxygenase (5-LO) enzyme, thereby blocking the synthesis of leukotrienes, which are potent inflammatory mediators in the pathophysiology of asthma.[1][2][3] The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[4][5] Upon administration, Zileuton undergoes hepatic metabolism, primarily by cytochrome P450 isoenzymes (CYP1A2, CYP2C9, and CYP3A4), leading to the formation of several metabolites.[2][4][5] Among these are two diastereomeric O-glucuronide conjugates, an N-dehydroxylated metabolite, and this compound.[1][5] This document focuses specifically on this compound, detailing its known properties and the methodologies used for its study.

Discovery and History

The discovery of this compound is intrinsically tied to the metabolic studies of its parent compound, Zileuton. Early investigations into the pharmacokinetics of Zileuton identified the presence of various metabolites in plasma and urine.[5] While the N-dehydroxylated metabolite was found to be inactive, the specific biological activity of this compound has been a subject of scientific interest.[5][6] As a metabolite, its history is not one of independent discovery but rather of elucidation as part of the broader research into Zileuton's metabolic fate and its implications for efficacy and safety.

Physicochemical Properties

A summary of the key physicochemical properties of Zileuton and its sulfoxide metabolite is presented in Table 1.

PropertyZileutonThis compound
Chemical Name N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyureaN-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea
Molecular Formula C₁₁H₁₂N₂O₂SC₁₁H₁₂N₂O₃S
Molecular Weight 236.29 g/mol 252.29 g/mol
CAS Number 111406-87-21147524-83-1

Biochemical and Pharmacokinetic Data

Quantitative data for Zileuton's biological activity and pharmacokinetic parameters are well-documented. While specific data for this compound is less abundant in publicly available literature, the known values for the parent compound provide a critical benchmark for ongoing research.

Table 2: Biochemical and Pharmacokinetic Parameters of Zileuton

ParameterValueSpecies/System
5-Lipoxygenase IC₅₀ 0.3 µMRat Polymorphonuclear Leukocytes
5-Lipoxygenase IC₅₀ 0.4 µMHuman Polymorphonuclear Leukocytes
5-Lipoxygenase IC₅₀ 0.5 µMRat Basophilic Leukemia Cell Supernatant
5-Lipoxygenase IC₅₀ 0.9 µMHuman Whole Blood
LTB₄ Synthesis IC₅₀ (dog blood) 0.56 µMDog
LTB₄ Synthesis IC₅₀ (rat blood) 2.3 µMRat
LTB₄ Synthesis IC₅₀ (human blood) 2.6 µMHuman
CYP1A2 Kᵢ 66 - 98 µMHuman Liver Microsomes
Plasma Protein Binding ~93%Human
Elimination Half-life ~2.5 - 3.2 hoursHuman
Apparent Volume of Distribution ~1.2 L/kgHuman

Signaling Pathways

Zileuton exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme, a critical component of the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby mitigating their pro-inflammatory effects.

Arachidonic_Acid_Metabolism cluster_LOX 5-Lipoxygenase Pathway cluster_COX Cyclooxygenase Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX PLA2 Phospholipase A₂ PLA2->Arachidonic_Acid Membrane_Phospholipids Membrane Phospholipids Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A₄ (LTA₄) Five_HPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 PGG2 PGG₂ COX->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Zileuton Zileuton Zileuton->Five_LOX Inhibits

Figure 1: Simplified schematic of the arachidonic acid cascade and the site of action of Zileuton.

Experimental Protocols

General Synthesis of Zileuton and its Derivatives

Example General Procedure for Synthesis of Hydroxyurea Analogs: A solution of the corresponding carboxylic acid (1 equivalent) and hydroxyurea (1 equivalent) in dimethylformamide (DMF) is cooled to 0°C. Triethylamine (TEA) (1 equivalent) is added dropwise, followed by the dropwise addition of a solution of a peptide coupling agent, such as BOP reagent (1 equivalent), in dichloromethane. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under vacuum. The crude product is then purified by a suitable method, such as flash chromatography.[7]

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound from a suitable precursor.

Analytical Method for Zileuton and Metabolites in Plasma

The quantification of Zileuton and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Example LC-MS/MS Method for Zileuton in Human Plasma:

  • Sample Preparation: Zileuton and an internal standard (e.g., deuterated Zileuton) are extracted from human plasma using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[6][8] For LLE, an organic solvent such as methyl tert-butyl ether can be used.[8]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, for example, a mixture of an ammonium acetate buffer and methanol, is used to separate the analyte from other plasma components.[8]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Zileuton and the internal standard.[8]

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS Mass Spectrometry (Ionization) HPLC->MS MSMS Tandem MS (Fragmentation & Detection) MS->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis Data Acquisition

Figure 2: General experimental workflow for the quantification of Zileuton and its metabolites in plasma using LC-MS/MS.

Conclusion

This compound is a recognized metabolite of the 5-lipoxygenase inhibitor, Zileuton. While the pharmacological activity of Zileuton is primarily attributed to the parent compound, a thorough understanding of its metabolites is essential for a complete picture of its disposition and potential for drug-drug interactions. This technical guide has summarized the available information on this compound, providing a foundation for further research into its specific biological activities and pharmacological profile. The detailed methodologies and data presented herein are intended to aid researchers in designing and executing experiments to further elucidate the role of this compound in the overall therapeutic effect and safety profile of Zileuton. Further investigation is warranted to determine the specific 5-lipoxygenase inhibitory activity of this compound and to develop and validate specific, sensitive analytical methods for its routine quantification in clinical and preclinical studies.

References

Physical and chemical properties of Zileuton sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Zileuton Sulfoxide

Introduction

Zileuton is an orally active inhibitor of the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes.[1] By blocking this pathway, zileuton effectively reduces the production of inflammatory mediators like leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[1] These leukotrienes are significantly involved in the pathophysiology of asthma, contributing to inflammation, edema, mucus secretion, and bronchoconstriction.[1][2] Zileuton is a racemic mixture of R(+) and S(-) enantiomers, both of which are pharmacologically active.[3]

This compound is a metabolite of zileuton, formed through oxidative metabolism in the liver.[2][4] Understanding the properties of this metabolite is crucial for a comprehensive pharmacological and toxicological assessment of the parent drug. This guide provides a detailed overview of the known physical and chemical properties of this compound, its metabolic generation, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is identified as N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea.[4] Limited experimental data is available for the physical properties of this compound itself. The data presented below has been compiled from various chemical suppliers and databases. For comparison, properties of the parent compound, zileuton, are also included where relevant.

Quantitative Data Summary
PropertyThis compoundZileuton (Parent Compound)
Molecular Formula C₁₁H₁₂N₂O₃S[4][5]C₁₁H₁₂N₂O₂S[3]
Molecular Weight 252.29 g/mol [4][5]236.29 g/mol [3]
CAS Number 1147524-83-1[4][5]111406-87-2[6]
Melting Point Data not available144.2 - 145.2 °C[3]
Boiling Point Data not availableData not available
Solubility Data not availableDMSO: ≥20 mg/mL (at ~60°C), 47 mg/mL[7] Ethanol: ~10 mg/mL[8], 47 mg/mL[7] Methanol: Soluble[3] Water: Practically insoluble[3] Acetonitrile: Slightly soluble[3] Hexane: Practically insoluble[3]
pKa Data not availableData not available

Metabolism and Formation of this compound

Zileuton is primarily eliminated through hepatic metabolism.[2][9] The oxidative metabolism of zileuton and its N-dehydroxylated metabolite is carried out by cytochrome P450 isoenzymes, specifically CYP1A2, CYP2C9, and CYP3A4.[2][3][10] This metabolic process results in the formation of several metabolites, including this compound and O-glucuronide conjugates.[2]

Zileuton Metabolism Metabolic Pathway of Zileuton Zileuton Zileuton Metabolites Oxidative Metabolism Zileuton->Metabolites Sulfoxide This compound Metabolites->Sulfoxide Other Other Metabolites (e.g., O-glucuronides, N-dehydroxyzileuton) Metabolites->Other Enzymes CYP1A2, CYP2C9, CYP3A4 Enzymes->Metabolites 5-Lipoxygenase Pathway 5-Lipoxygenase Signaling Pathway and Inhibition by Zileuton AA Arachidonic Acid (from membrane phospholipids) FLAP FLAP AA->FLAP Binds to FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to HPETE 5-HPETE FiveLO->HPETE Catalyzes LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation, Bronchoconstriction, Edema, Mucus Secretion LTB4->Inflammation LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 LTE4->Inflammation Zileuton Zileuton & this compound Zileuton->FiveLO INHIBITS LLE_Workflow Experimental Workflow for Plasma Sample Preparation (LLE) start Start: Plasma Sample add_is Add Internal Standard (IS) & Vortex start->add_is add_solvent Add LLE Solvent (e.g., Ethyl Acetate) add_is->add_solvent centrifuge Centrifuge to Separate Phases add_solvent->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into HPLC reconstitute->end

References

In Vitro Activity of Zileuton and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Zileuton is an orally active drug approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1] Its therapeutic effect is derived from its ability to inhibit the 5-lipoxygenase enzyme, thereby blocking the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2][3] Understanding the in vitro pharmacology of Zileuton is crucial for the development of new 5-LOX inhibitors and for elucidating the mechanisms of action of related compounds.

In Vitro Inhibition of 5-Lipoxygenase by Zileuton

Zileuton has been extensively studied in various in vitro systems to determine its inhibitory potency against 5-lipoxygenase. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its activity.

Table 1: In Vitro Inhibitory Activity of Zileuton on 5-Lipoxygenase
Cell/System TypeTarget MeasuredIC50 (µM)Reference
Rat Basophilic Leukemia (RBL-1) cell supernatant (20,000 x g)5-Hydroxyeicosatetraenoic acid (5-HETE) synthesis0.5[4]
Rat Polymorphonuclear Leukocytes (PMNL)5-HETE synthesis0.3[4]
Rat Polymorphonuclear Leukocytes (PMNL)Leukotriene B4 (LTB4) biosynthesis0.4[4]
Human Polymorphonuclear Leukocytes (PMNL)Leukotriene B4 (LTB4) biosynthesis0.4[4]
Human Whole BloodLeukotriene B4 (LTB4) biosynthesis0.9[4]
Guinea-Pig Tracheal Strips (antigen-induced contractions)Contraction6[5]

Zileuton and Prostaglandin Biosynthesis

Interestingly, some studies have shown that Zileuton can also affect prostaglandin production, not by direct inhibition of cyclooxygenase (COX) enzymes, but by interfering with the release of the substrate, arachidonic acid.

Table 2: In Vitro Inhibitory Activity of Zileuton on Prostaglandin Production
Cell/System TypeTarget MeasuredIC50 (µM)Reference
J774 Macrophages (LPS-stimulated)Prostaglandin E2 (PGE2) production1.94[6]
Human Whole Blood (LPS-stimulated)Prostaglandin E2 (PGE2) production~13[6]

Experimental Protocols

5-Lipoxygenase Activity Assay in Polymorphonuclear Leukocytes (PMNLs)

This protocol provides a general framework for assessing the in vitro 5-LOX inhibitory activity of compounds like Zileuton.

  • Isolation of PMNLs: Human or rat PMNLs are isolated from whole blood using density gradient centrifugation.

  • Cell Incubation: The isolated PMNLs are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound (e.g., Zileuton) or vehicle control for a specified time at 37°C.

  • Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-lipoxygenase pathway and induce the production of LTB4 and 5-HETE.

  • Termination of Reaction: The reaction is stopped by the addition of a solvent (e.g., methanol) and centrifugation to remove cell debris.

  • Quantification: The levels of LTB4 and 5-HETE in the supernatant are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for 5-LOX Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Result A Isolate PMNLs from whole blood B Pre-incubate PMNLs with Zileuton A->B Incubation C Stimulate with Calcium Ionophore B->C Activation D Terminate reaction and collect supernatant C->D Stopping the reaction E Quantify LTB4 and 5-HETE (ELISA/HPLC) D->E Measurement F Calculate IC50 value E->F Data Processing

Workflow for determining 5-LOX inhibitory activity.

Metabolism of Zileuton and the Question of Zileuton Sulfoxide

Zileuton is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4).[1] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[1][2] The pharmacodynamic activity is primarily attributed to the parent drug.[1]

While there is no direct evidence in the reviewed literature of the formation and in vitro activity of "this compound," research on the hepatotoxicity of Zileuton has identified an S-oxide intermediate in the metabolism of a degradation product, 2-acetylbenzothiophene (2-ABT).[7] This 2-ABT-S-oxide is described as a reactive, electrophilic intermediate.[7] It is important to note that this is a metabolite of a degradation product and not directly of Zileuton itself.

Zileuton Metabolism and Bioactivation Pathway

G Zileuton Zileuton Metabolites Major Metabolites (O-glucuronides, N-dehydroxylated metabolite) Zileuton->Metabolites CYP450 Degradation Degradation Product (2-Acetylbenzothiophene) Zileuton->Degradation SOxide Reactive S-Oxide Intermediate Degradation->SOxide Metabolism Hepatotoxicity Potential Hepatotoxicity SOxide->Hepatotoxicity

Metabolic pathways of Zileuton and its degradation product.

Signaling Pathway of Zileuton's Action

Zileuton exerts its anti-inflammatory effects by inhibiting 5-lipoxygenase, which is a key enzyme in the arachidonic acid cascade. This inhibition prevents the synthesis of leukotrienes, which are potent mediators of inflammation.

Arachidonic Acid Cascade and Zileuton's Point of Intervention

G AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX COX Cyclooxygenase (COX) AA->COX LTs Leukotrienes (LTB4, LTC4, LTD4, LTE4) LOX->LTs PGs Prostaglandins COX->PGs Inflammation Inflammation, Bronchoconstriction LTs->Inflammation Zileuton Zileuton Zileuton->LOX

Zileuton's inhibition of the 5-lipoxygenase pathway.

Conclusion

Zileuton is a potent inhibitor of 5-lipoxygenase in a variety of in vitro settings, effectively reducing the production of pro-inflammatory leukotrienes. While the in vitro activity of a specific "this compound" metabolite has not been documented, the study of Zileuton's metabolism reveals the formation of S-oxide intermediates from its degradation products, which may have implications for its safety profile. Further research is warranted to fully characterize all metabolites of Zileuton and their respective biological activities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.

References

Zileuton Sulfoxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zileuton sulfoxide, a metabolite of the 5-lipoxygenase inhibitor, Zileuton. This document consolidates available data on its chemical properties, and outlines putative experimental protocols for its synthesis, characterization, and biological evaluation.

Core Molecular Data

This compound is a derivative of Zileuton, formed through metabolic oxidation. Its fundamental molecular characteristics are summarized below.

PropertyDataReference
Molecular Formula C₁₁H₁₂N₂O₃S
Molecular Weight 252.29 g/mol
CAS Number 1147524-83-1
Synonyms N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea

Putative Synthesis and Characterization

2.1. Proposed Synthetic Workflow

The synthesis of this compound would logically proceed from its parent compound, Zileuton. The workflow would involve the selective oxidation of the sulfur atom in the benzothiophene ring.

G Proposed Synthesis Workflow for this compound Zileuton Zileuton (Starting Material) Oxidation Oxidation Reaction (e.g., m-CPBA, H₂O₂) Zileuton->Oxidation ReactionMixture Reaction Mixture Oxidation->ReactionMixture Quenching Reaction Quenching ReactionMixture->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification ZileutonSulfoxide This compound (Final Product) Purification->ZileutonSulfoxide Characterization Characterization (NMR, MS, HPLC) ZileutonSulfoxide->Characterization

Caption: Proposed workflow for the synthesis and characterization of this compound.

2.2. Experimental Protocol: Hypothetical Oxidation of Zileuton

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

  • Dissolution: Dissolve Zileuton in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Oxidizing Agent Addition: Slowly add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the cooled solution while stirring. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

2.3. Analytical Characterization

The purified this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The oxidation of the sulfur atom would induce characteristic shifts in the signals of the protons and carbons in the benzothiophene ring system compared to the parent Zileuton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the synthesized this compound.

Biological Activity and Signaling Pathway

3.1. Zileuton and the 5-Lipoxygenase Pathway

Zileuton is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[3][4] By inhibiting 5-LOX, Zileuton blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and bronchoconstriction.[2][3]

G Zileuton's Mechanism of Action in the 5-Lipoxygenase Pathway ArachidonicAcid Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX Leukotrienes Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄) FiveLOX->Leukotrienes Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation Zileuton Zileuton Zileuton->FiveLOX

Caption: Zileuton inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

3.2. Pharmacological Activity of this compound

The pharmacological activity of this compound has not been extensively reported. As a metabolite, it is crucial to determine if it retains any inhibitory activity towards 5-lipoxygenase. The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[5]

3.3. Proposed Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

To evaluate the biological activity of this compound, a cell-based or enzyme-based 5-lipoxygenase inhibition assay can be performed.[6]

  • Cell Culture: Utilize a suitable cell line that expresses 5-lipoxygenase, such as human polymorphonuclear leukocytes (PMNLs) or a stably transfected cell line (e.g., HEK293 cells expressing 5-LOX).[6]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, Zileuton (as a positive control), and a vehicle control (e.g., DMSO) for a specified period.[6]

  • Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.[6]

  • Extraction: Terminate the reaction and extract the leukotrienes from the cell supernatant using solid-phase extraction.

  • Quantification: Quantify the levels of leukotrienes (e.g., LTB₄) using a suitable analytical method, such as HPLC or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound and compare it to that of Zileuton.

Metabolism of Zileuton

Zileuton is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4.[5] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[5] While sulfoxidation is a known metabolic pathway for sulfur-containing compounds, the extent to which Zileuton is metabolized to this compound in vivo is not well-documented in the available literature.

G Metabolic Pathway of Zileuton Zileuton Zileuton CYP450 CYP450 Enzymes (CYP1A2, 2C9, 3A4) Zileuton->CYP450 Metabolites Metabolites CYP450->Metabolites Glucuronides O-Glucuronide Conjugates Metabolites->Glucuronides NDehydroxylated N-Dehydroxylated Metabolite Metabolites->NDehydroxylated Sulfoxide This compound (Putative) Metabolites->Sulfoxide

Caption: Zileuton is metabolized by CYP450 enzymes into various metabolites.

References

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Zileuton Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, a potent inhibitor of 5-lipoxygenase, is a therapeutic agent used in the management of asthma. Its mechanism of action involves the suppression of leukotriene biosynthesis, key mediators in the inflammatory cascade of asthma. The metabolism of Zileuton is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the formation of Zileuton sulfoxide, a significant metabolite. Understanding this metabolic pathway is essential for predicting drug clearance, assessing the risk of adverse effects, and optimizing therapeutic strategies.

Metabolic Pathway of Zileuton to this compound

Zileuton undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 superfamily of enzymes. One of the key metabolic pathways is the formation of diastereomeric sulfoxide metabolites. In vitro studies have definitively identified the specific CYP isoforms responsible for this biotransformation. While multiple CYPs are involved in the overall metabolism of Zileuton, CYP3A4 plays a principal role in its sulfoxidation.

Zileuton_Metabolism cluster_CYP Cytochrome P450 Enzymes Zileuton Zileuton Zileuton_Sulfoxide This compound (Diastereomers) Zileuton->Zileuton_Sulfoxide Sulfoxidation Other_Metabolites Other Metabolites (e.g., N-dehydroxylated, Ring-hydroxylated) Zileuton->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 CYP3A4->Zileuton_Sulfoxide CYP2C9_10 CYP2C9/10 CYP2C9_10->Zileuton_Sulfoxide CYP2C9_10->Other_Metabolites CYP1A2 CYP1A2 CYP1A2->Other_Metabolites

Metabolic pathway of Zileuton.[1]

Quantitative Contribution of CYP3A4 to Zileuton Sulfoxidation

In vitro studies utilizing human liver microsomes have quantified the kinetics of Zileuton sulfoxidation. The formation of sulfoxide metabolites was found to be highly correlated with CYP3A-specific activity. Furthermore, experiments with purified recombinant human CYP3A4 confirmed its direct role in catalyzing this reaction. While other isoforms like CYP2C9/10 may have a minor contribution, CYP3A is the predominant enzyme responsible for Zileuton sulfoxidation.[1]

ParameterValue (Zileuton Sulfoxidation)Enzyme SourceReference
Km 0.82 ± 0.40 mMHuman Liver Microsomes (N=3)[1]
Vmax 39.1 ± 21.8 pmol/min/mgHuman Liver Microsomes (N=3)[1]
Correlation with Erythromycin N-demethylase (CYP3A activity) r = 0.794 - 0.856 (p<0.01, N=11)Human Liver Microsomes[1]
Catalytic Activity Catalyzed only the sulfoxidation of ZileutonPurified recombinant human CYP3A4/rat NADPH-P450 reductase fusion protein[1]

Experimental Protocols

The following methodologies are based on the key experiments performed to elucidate the role of CYP3A4 in this compound formation.[1]

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of Zileuton sulfoxidation in a mixed-enzyme system representative of the human liver.

Methodology:

  • Microsomes: Pooled human liver microsomes from multiple donors.

  • Substrate: [14C]Zileuton.

  • Incubation: Microsomes were incubated with varying concentrations of [14C]Zileuton in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4) at 37°C.

  • Analysis: The reaction was terminated, and the metabolites were extracted. The formation of sulfoxide metabolites was quantified using high-performance liquid chromatography (HPLC) with radiochemical detection.

  • Kinetic Analysis: Michaelis-Menten kinetics were used to determine the Km and Vmax values from the substrate concentration-velocity data.

Correlation Analysis with CYP-Specific Markers

Objective: To correlate the rate of Zileuton sulfoxidation with the activity of specific CYP isoforms in a panel of human liver microsomes.

Methodology:

  • A panel of individual human liver microsomes (N=11) with known activities for various CYP isoforms was used.

  • The rate of Zileuton sulfoxidation was determined for each microsomal sample as described above.

  • The activity of CYP3A was determined using a specific marker reaction, such as erythromycin N-demethylation.

  • Statistical analysis (e.g., Pearson correlation) was performed to determine the correlation between the rate of Zileuton sulfoxidation and the activity of CYP3A.

Metabolism using Recombinant Human CYP Enzymes

Objective: To confirm the direct catalytic activity of CYP3A4 in the formation of this compound.

Methodology:

  • Enzyme Source: Purified recombinant human CYP3A4 co-expressed with NADPH-P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

  • Incubation: Recombinant CYP3A4 was incubated with [14C]Zileuton and an NADPH-generating system.

  • Analysis: Metabolite formation was analyzed by HPLC with radiochemical detection to identify and quantify the sulfoxide metabolites. The absence of other metabolites, such as hydroxylated products, was also confirmed.

Chemical Inhibition Studies

Objective: To assess the effect of a specific CYP3A4 inhibitor on Zileuton sulfoxidation.

Methodology:

  • Human liver microsomes were pre-incubated with a selective CYP3A4 inhibitor (e.g., ketoconazole or troleandomycin).

  • [14C]Zileuton was then added, and the incubation was carried out as described previously.

  • The rate of sulfoxide formation in the presence of the inhibitor was compared to the rate in a control incubation without the inhibitor to determine the percentage of inhibition.

Workflow for investigating CYP3A4's role.[1]

Conclusion

The formation of this compound is a significant metabolic pathway for Zileuton, and in vitro evidence strongly supports the primary role of CYP3A4 in this biotransformation. The kinetic parameters and correlation studies with human liver microsomes, along with direct evidence from recombinant CYP3A4, provide a comprehensive understanding of this metabolic process. This knowledge is crucial for drug development professionals in predicting potential drug-drug interactions involving CYP3A4 inhibitors or inducers when co-administered with Zileuton, and for clinicians in optimizing patient therapy to ensure safety and efficacy. Further in vivo studies are warranted to fully elucidate the clinical implications of this CYP3A4-mediated metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Zileuton and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Zileuton and its key metabolites, including the toxicologically significant S-oxide metabolite of 2-acetylbenzothiophene (2-ABT), a degradation product of Zileuton. The protocols are intended for use in research, drug development, and clinical monitoring settings.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes. It is used for the management of chronic asthma. Monitoring the levels of Zileuton and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for understanding its metabolic fate, including the formation of potentially hepatotoxic intermediates.

The primary metabolites of Zileuton are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[1][2] While "Zileuton sulfoxide" is not a directly reported major metabolite, a related and significant metabolic pathway involves the degradation of Zileuton to 2-acetylbenzothiophene (2-ABT), which is subsequently oxidized to a reactive S-oxide.[3][4][5] This S-oxide metabolite has been implicated in the hepatotoxicity associated with Zileuton therapy.[3][4][5]

This document outlines validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the detection and quantification of Zileuton and its relevant metabolites.

Metabolic Pathway of Zileuton

Zileuton undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system (CYP1A2, CYP2C9, and CYP3A4).[1] The major metabolic routes include glucuronidation and N-dehydroxylation. Additionally, a degradation pathway leading to the formation of 2-ABT and its subsequent S-oxidation is of significant toxicological interest.

Zileuton_Metabolism Zileuton Zileuton Glucuronide_conjugates O-Glucuronide Conjugates (Major Metabolites) Zileuton->Glucuronide_conjugates Glucuronidation N_dehydroxylated N-dehydroxylated Metabolite Zileuton->N_dehydroxylated CYP450 (Oxidation) two_ABT 2-Acetylbenzothiophene (2-ABT) Zileuton->two_ABT Degradation S_oxide 2-ABT S-oxide (Reactive Intermediate) two_ABT->S_oxide CYP450 (S-oxidation) Hepatotoxicity Hepatotoxicity S_oxide->Hepatotoxicity Leads to

Figure 1: Metabolic pathway of Zileuton.

Analytical Methods and Protocols

HPLC-UV Method for Zileuton and N-dehydroxylated Metabolite in Plasma

This method is suitable for the simultaneous quantification of Zileuton and its N-dehydroxylated metabolite in plasma samples.

3.1.1. Experimental Protocol

  • Sample Preparation:

    • To 1.0 mL of plasma sample, add an internal standard (e.g., phenacetin).

    • Perform liquid-liquid extraction (LLE) with 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and diethyl ether).[6]

    • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) or a gradient elution with a buffer like ammonium acetate.[6][9]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Detection: UV detector set at 227 nm.[9]

    • Injection Volume: 20 µL.

3.1.2. Quantitative Data Summary

ParameterZileutonN-dehydroxylated MetaboliteReference
Linearity Range5-30 µg/mLNot specified[7][8]
Retention Time (approx.)3.12 minVaries with method[7][8]
Correlation Coefficient (r²)>0.999Not specified[7][8]
LC-MS/MS Method for Zileuton in Human Plasma

This method offers high sensitivity and selectivity for the quantification of Zileuton in human plasma, making it ideal for pharmacokinetic studies.

3.2.1. Experimental Protocol

  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of an internal standard solution (Zileuton-d4 is recommended).[10]

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium acetate buffer and methanol (10:90 v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Zileuton: m/z 237.3 → 161.2[10]

      • Zileuton-d4 (IS): m/z 241.2 → 161.1[10]

3.2.2. Quantitative Data Summary

ParameterValueReference
Linearity Range50 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)Within ±15%
Detection of 2-ABT S-oxide Metabolite

The detection of the reactive 2-ABT S-oxide is challenging due to its instability. An indirect approach involving trapping with nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC) followed by LC-MS/MS analysis is employed.[3][4][5]

3.3.1. Experimental Workflow

S_oxide_Detection cluster_incubation In Vitro Incubation cluster_analysis Analysis Zileuton_source Zileuton or 2-ABT Incubation Incubate at 37°C Zileuton_source->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation Trapping_agent GSH or NAC Trapping_agent->Incubation Sample_prep Sample Preparation (Protein Precipitation) Incubation->Sample_prep LCMS_analysis LC-MS/MS Analysis Sample_prep->LCMS_analysis Adduct_detection Detection of 2-ABT-GSH/NAC Adducts LCMS_analysis->Adduct_detection

Figure 2: Workflow for detecting the 2-ABT S-oxide metabolite.

3.3.2. Protocol for In Vitro Trapping Experiment

  • Incubation: Incubate Zileuton or 2-ABT with human liver microsomes (HLM) in the presence of a trapping agent, either glutathione (GSH) or N-acetylcysteine (NAC).[3][4]

  • Reaction Quenching: After a specified time, stop the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to detect the formation of 2-ABT-GSH or 2-ABT-NAC adducts. The presence of these adducts confirms the formation of the reactive 2-ABT S-oxide intermediate.[3][4][5]

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-UV Method for Zileuton

ParameterValue
AnalyteZileuton
MatrixPharmaceutical Formulation
Linearity Range5-30 µg/mL[7][8]
Correlation Coefficient (r²)>0.999[7][8]
Detection Wavelength230 nm[7][8]

Table 2: LC-MS/MS Method for Zileuton

ParameterValue
AnalyteZileuton
MatrixHuman Plasma
Linearity Range50 - 10,000 ng/mL
LLOQ50 ng/mL
Internal StandardZileuton-d4
Ionization ModeESI Positive
MRM Transitionm/z 237.3 → 161.2

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of Zileuton and the detection of its key metabolites. The LC-MS/MS methods offer superior sensitivity and selectivity, which are essential for detailed pharmacokinetic and metabolism studies. The protocol for trapping the reactive 2-ABT S-oxide is critical for investigating the mechanisms of Zileuton-induced hepatotoxicity. Researchers should validate these methods in their respective laboratories to ensure performance meets the specific requirements of their studies.

References

Application Note: Quantification of Zileuton Sulfoxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of Zileuton sulfoxide, a metabolite of the 5-lipoxygenase inhibitor Zileuton, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established and validated protocols for the parent drug, Zileuton, providing a robust framework for pharmacokinetic and drug metabolism studies. This document includes a comprehensive experimental protocol, predicted mass spectrometric conditions for this compound, and a summary of expected quantitative performance based on data from Zileuton assays. Additionally, diagrams illustrating the metabolic pathway, experimental workflow, and the signaling pathway of Zileuton are provided.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces the production of pro-inflammatory leukotrienes, making it an effective maintenance treatment for asthma.[1] Zileuton is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2C9, and CYP3A4), into several metabolites, including this compound.[2][3] Accurate quantification of these metabolites is crucial for understanding the drug's overall pharmacokinetic profile and its metabolic fate.

LC-MS/MS is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma.

Signaling Pathway of Zileuton

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a key component of the leukotriene synthesis pathway, which begins with the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to form various pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4. These leukotrienes contribute to the pathophysiology of asthma by causing bronchoconstriction, inflammation, and increased mucus production.[4] By blocking 5-LOX, Zileuton effectively reduces the levels of these inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Substrate LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 Catalyzes Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) LTA4->Leukotrienes Metabolized to Inflammation_Bronchoconstriction Inflammation & Bronchoconstriction Leukotrienes->Inflammation_Bronchoconstriction Leads to Zileuton Zileuton Zileuton->5-LOX Inhibits

Figure 1: Zileuton's Mechanism of Action.

Metabolic Pathway of Zileuton

Zileuton undergoes metabolism in the liver to form several metabolites. One of the identified metabolites is this compound. The formation of the sulfoxide occurs at the sulfur atom within the benzothiophene ring of the Zileuton molecule.

Zileuton Zileuton C11H12N2O2S (MW: 236.29) Zileuton_Sulfoxide This compound C11H12N2O3S (MW: 252.29) Zileuton->Zileuton_Sulfoxide Oxidation CYP_Enzymes CYP1A2, CYP2C9, CYP3A4 CYP_Enzymes->Zileuton_Sulfoxide

Figure 2: Metabolic Conversion of Zileuton.

Experimental Protocol

This protocol is adapted from validated methods for Zileuton quantification in human plasma.

Materials and Reagents
  • This compound reference standard

  • Zileuton-d4 (or other suitable internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., Zileuton-d4 at 500 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions
ParameterRecommended Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions This compound: m/z 253.1 → 177.1 (Predicted) Zileuton-d4 (IS): m/z 241.1 → 165.1 (Established)
Collision Energy (CE) To be optimized for this compound (start around 15-25 eV)
Dwell Time 100 ms

Note: The MRM transition for this compound is predicted based on its molecular weight of 252.29 and likely fragmentation patterns. The precursor ion would be the protonated molecule [M+H]+ at m/z 253.1. A plausible product ion would result from the loss of the hydroxyurea group, similar to the fragmentation of Zileuton.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Generate Report Data_Processing->Report

Figure 3: Bioanalytical Workflow.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the performance of the assay is expected to be similar to that of validated Zileuton assays. The following table summarizes typical performance characteristics for Zileuton quantification, which can be used as a benchmark for the this compound method validation.

ParameterTypical Performance for Zileuton Assays
Linearity Range 5 - 10,000 ng/mL
Correlation (r²) > 0.99
Precision (%CV) < 15% (Intra- and Inter-day)
Accuracy (%RE) Within ±15% (Intra- and Inter-day)
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard
LLOQ 5 ng/mL

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method, adapted from validated assays for the parent drug Zileuton, offers a solid foundation for researchers in drug metabolism and pharmacokinetics. The provided diagrams for the signaling pathway, metabolic pathway, and experimental workflow offer clear visual aids to complement the detailed protocol. While the mass spectrometric parameters for this compound are predicted, they provide a strong starting point for method development and validation.

References

Application Notes and Protocols for Zileuton Sulfoxide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an inhibitor of 5-lipoxygenase, is a crucial medication in the management of asthma.[1][2] Its mechanism of action involves blocking the synthesis of leukotrienes, which are inflammatory mediators in the arachidonic acid cascade.[1][2] The metabolism of Zileuton in the liver primarily occurs via cytochrome P450 enzymes (CYP1A2, 2C9, and 3A4), leading to the formation of several metabolites, including Zileuton Sulfoxide.[1][3] As a significant metabolite, this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Its availability as a well-characterized pharmaceutical reference standard is critical for the accurate quantification of Zileuton and its metabolites in biological matrices and for ensuring the quality and consistency of pharmaceutical formulations.

These application notes provide detailed information and protocols for the use of this compound as a pharmaceutical reference standard. It includes physicochemical data, analytical methods for identification and quantification, and a detailed representation of its role in the relevant signaling pathway.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This data is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Chemical Name N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea[4]
CAS Number 1147524-83-1[4]
Molecular Formula C₁₁H₁₂N₂O₃S[4]
Molecular Weight 252.29 g/mol [4]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in DMSO and methanol.[5] (inferred for sulfoxide)
Storage Store at 2-8°C in a dry, dark place.General knowledge

Signaling Pathway and Mechanism of Action

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key player in the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and bronchoconstriction. This compound is a metabolite of this active pharmaceutical ingredient. The following diagram illustrates the arachidonic acid cascade and the point of intervention of Zileuton.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ activation Prostaglandins Prostaglandins & Thromboxanes Arachidonic_Acid->Prostaglandins COX pathway Leukotrienes Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄) Arachidonic_Acid->Leukotrienes 5-LOX pathway PLA2 Phospholipase A₂ COX Cyclooxygenase (COX) LOX 5-Lipoxygenase (5-LOX) Inflammation_Bronchoconstriction Inflammation & Bronchoconstriction Leukotrienes->Inflammation_Bronchoconstriction Zileuton Zileuton Zileuton->LOX Inhibits Zileuton_Sulfoxide This compound (Metabolite) Zileuton->Zileuton_Sulfoxide Metabolism

Arachidonic Acid Cascade and Zileuton's Mechanism of Action.

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis, purification, and analysis of this compound. These methods are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound (General Procedure)

Principle: The synthesis of this compound is achieved through the controlled oxidation of the sulfide moiety of Zileuton. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The following is a representative protocol using hydrogen peroxide.

Materials:

  • Zileuton

  • Acetic acid

  • Hydrogen peroxide (30% w/w)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve Zileuton in a suitable organic solvent such as acetic acid or a mixture of dichloromethane and acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a stoichiometric amount of hydrogen peroxide (30% w/w) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a saturated sodium thiosulfate solution.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow Start Start: Zileuton Dissolve Dissolve in Acetic Acid/DCM Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add_H2O2 Add H₂O₂ dropwise Cool->Add_H2O2 Monitor_TLC Monitor reaction by TLC/HPLC Add_H2O2->Monitor_TLC Quench Quench with Na₂S₂O₃ Monitor_TLC->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate End End: Crude this compound Evaporate->End

General workflow for the synthesis of this compound.
Purification of this compound

Principle: The crude this compound can be purified using column chromatography or recrystallization to achieve the high purity required for a reference standard.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Methanol

  • Beakers, flasks, and other standard laboratory glassware

Procedure (Column Chromatography):

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analytical Methods for Characterization

Principle: A reversed-phase HPLC method with UV detection can be used for the identification, quantification, and purity assessment of this compound.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 50:50 mixture.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The chemical shifts will differ from Zileuton due to the presence of the sulfoxide group.

Instrumentation and Conditions:

ParameterCondition
Instrument 400 MHz or higher NMR spectrometer
Solvent Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
Internal Standard Tetramethylsilane (TMS)

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons of the benzothiophene ring system.

  • A quartet and a doublet for the ethyl group protons.

  • Signals for the N-hydroxy and urea protons.

  • The chemical shifts of the protons adjacent to the sulfur atom will be shifted downfield compared to Zileuton due to the electron-withdrawing effect of the sulfoxide group.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the benzothiophene ring.

  • Signals for the ethyl group carbons.

  • A signal for the urea carbonyl carbon.

  • The carbon atoms bonded to the sulfur will show a downfield shift compared to Zileuton.

Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation and Conditions:

ParameterCondition
Instrument Mass spectrometer with electrospray ionization (ESI) source
Ionization Mode Positive or negative ion mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

Expected Results:

  • In positive ion mode, the protonated molecule [M+H]⁺ at m/z 253.06.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 251.05.

  • Fragmentation of the parent ion will yield characteristic daughter ions that can be used to confirm the structure.

Stability and Storage

Stability:

Forced degradation studies on Zileuton have shown that it is susceptible to hydrolysis and oxidation.[1] this compound, as an oxidation product, is expected to be relatively stable under normal storage conditions. However, it is recommended to protect it from light and moisture to prevent further degradation.

Storage:

This compound reference standard should be stored in a well-sealed container at 2-8°C, protected from light. Before use, the container should be allowed to equilibrate to room temperature to prevent moisture condensation.

Conclusion

This compound is an essential reference standard for the accurate analysis of Zileuton and its metabolites in various matrices. The information and protocols provided in these application notes are intended to guide researchers and scientists in the proper handling, characterization, and use of this important analytical standard. Adherence to these guidelines will ensure the generation of reliable and reproducible data in pharmaceutical research and development.

References

Application Notes and Protocols for the Dissolution of Zileuton Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a well-characterized inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. Consequently, it is utilized in research to investigate inflammatory pathways. Zileuton sulfoxide, a metabolite of Zileuton, is also a compound of interest in pharmacological and drug metabolism studies. Proper dissolution of this compound is critical for accurate and reproducible experimental results.

Data Presentation: Solubility of Zileuton

The following table summarizes the known solubility of Zileuton in various solvents. This data should be used as a guide for preparing solutions of this compound.

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]A fresh, anhydrous grade of DMSO is recommended as it is hygroscopic, and absorbed moisture can reduce solubility[2].
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
MethanolSoluble[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]Aqueous solutions are not recommended for storage for more than one day[1].
WaterPractically insoluble[3][4]
HexanePractically insoluble[3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This is a common starting point for further dilutions into aqueous buffers or cell culture media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium for in vitro experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or medium to achieve the final working concentration.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low enough to not affect the cells. A final DMSO concentration of less than 0.5% is generally recommended.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mg/mL stock in DMSO (Molecular Weight of this compound: 252.29 g/mol , therefore 10 mg/mL is approximately 39.6 mM):

    • First, dilute the 39.6 mM stock solution 1:100 in media to get a 396 µM intermediate solution (e.g., 10 µL of stock in 990 µL of media). This brings the DMSO concentration down to 1%.

    • Then, perform a further dilution of the intermediate solution to achieve the final 10 µM concentration.

  • Control: Prepare a vehicle control with the same final concentration of the organic solvent as in the experimental samples.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately, as the stability of Zileuton and its derivatives in aqueous solutions can be limited[1].

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso e.g., 10 mg dissolve Vortex to Dissolve add_dmso->dissolve e.g., 1 mL for 10 mg/mL store Aliquot and Store at -20°C dissolve->store stock Stock Solution (e.g., 10 mg/mL in DMSO) dilute Dilute in Aqueous Buffer/ Cell Culture Medium stock->dilute final Final Working Solution (e.g., <0.5% DMSO) dilute->final experiment Perform Experiment final->experiment

Caption: Workflow for the preparation of this compound solutions.

signaling_pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LO->Leukotrienes Inflammation Inflammation (e.g., in Asthma) Leukotrienes->Inflammation Zileuton_Sulfoxide Zileuton / this compound Zileuton_Sulfoxide->Five_LO Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by Zileuton/Zileuton Sulfoxide.

References

Zileuton in Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is a well-established therapeutic agent for the management of asthma. Its mechanism of action, centered on the inhibition of leukotriene biosynthesis, has garnered significant interest in the broader field of inflammation research. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid that play a crucial role in a wide array of inflammatory diseases. By targeting the synthesis of these mediators, Zileuton offers a valuable tool to investigate inflammatory pathways and explore potential therapeutic interventions for various inflammatory conditions.

While Zileuton is the active parent drug, it is metabolized in the liver into several compounds, including Zileuton sulfoxide. However, the pharmacodynamic activity is primarily attributed to Zileuton itself, with limited specific data available on the distinct anti-inflammatory role of the sulfoxide metabolite. These application notes will focus on the established applications of Zileuton in inflammation research, encompassing its effects on various inflammatory models and outlining detailed protocols for its use.

Mechanism of Action

Zileuton exerts its anti-inflammatory effects primarily through the inhibition of the 5-lipoxygenase enzyme.[1][2][3][4][5] This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[1][2] These leukotrienes are potent mediators of inflammation, contributing to processes such as neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[1][2]

Interestingly, research also suggests that Zileuton may have anti-inflammatory effects independent of 5-LOX inhibition. Studies have shown that Zileuton can suppress prostaglandin (PG) biosynthesis, specifically PGE2, by interfering with the release of arachidonic acid.[6] This suggests a broader mechanism of action that impacts multiple arms of the eicosanoid inflammatory pathway.

Signaling Pathways

The primary signaling pathway affected by Zileuton is the arachidonic acid cascade. By inhibiting 5-lipoxygenase, Zileuton directly blocks the production of leukotrienes. Furthermore, its potential to inhibit arachidonic acid release affects the substrate availability for both the lipoxygenase and cyclooxygenase (COX) pathways. Additionally, downstream signaling pathways influenced by leukotrienes, such as those involving the PI3K/Akt and NF-κB pathways, are indirectly modulated by Zileuton.[7][8]

Zileuton_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Zileuton Zileuton Zileuton->Five_LOX Inhibits Inflammation Inflammation (Neutrophil Migration, Edema, etc.) Leukotrienes->Inflammation Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Prostaglandins->Inflammation PLA2 Phospholipase A2 (cPLA2) Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Arachidonic_Acid PLA2 Zileuton_AA Zileuton (potential inhibition) Zileuton_AA->PLA2 Inhibits Release

Caption: Zileuton's primary mechanism of action on the arachidonic acid cascade.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Zileuton in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Anti-Inflammatory Effects of Zileuton

Model SystemInflammatory MediatorConcentration of ZileutonObserved EffectReference
Human Polymorphonuclear Leukocytes (PMNLs)5-LO Product BiosynthesisNot specified3-fold less active than a novel hybrid compound[8]
LPS-stimulated Human Whole BloodProstaglandin E2 (PGE2)Not specifiedInhibition of PGE2 production[6]
Activated Mouse Peritoneal MacrophagesProstaglandin E2 (PGE2)Not specifiedSignificant reduction in PGE2 levels[6]
J774 MacrophagesProstaglandin E2 (PGE2)Not specifiedSignificant reduction in PGE2 levels[6]
Trypanosoma cruzi CultureParasite Number231.2 µM (IC50)50% inhibition of parasite growth[9]

Table 2: In Vivo Anti-Inflammatory Effects of Zileuton

Animal ModelInflammatory ConditionDosage of ZileutonObserved EffectReference
Allergic Asthmatic HumansAllergen-induced inflammationNot specified68% reduction in bronchoalveolar lavage fluid (BALF) eosinophil count in high LT producers[10]
RatCarrageenan-induced pleurisy10 mg/kgInhibition of LTB4 and PGE2 pleural levels, exudate volume, and inflammatory cell accumulation[6]
MiceRespiratory Syncytial Virus (RSV) infectionNot specifiedReduction in respiratory illness and lung inflammation[11][12]
MiceExperimental Traumatic Brain InjuryNot specifiedAmelioration of brain damage and neurobehavioral deficits[7]
MiceTrypanosoma cruzi infectionNot specifiedReduced parasitemia[9]

Experimental Protocols

Protocol 1: Carrageenan-Induced Pleurisy in Rats

This protocol is adapted from studies investigating the in vivo anti-inflammatory effects of Zileuton.

Materials:

  • Male Wistar rats (200-250 g)

  • Zileuton

  • Carrageenan (lambda, type IV)

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Heparinized tubes

Procedure:

  • Drug Preparation: Dissolve Zileuton in DMSO and then dilute with saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid solvent effects.

  • Animal Dosing: Administer Zileuton (e.g., 10 mg/kg) or vehicle (DMSO/saline) via intraperitoneal (i.p.) injection to the rats.

  • Induction of Pleurisy: 30 minutes after drug administration, induce pleurisy by injecting 0.1 mL of a 1% carrageenan solution in saline into the right pleural cavity of each rat under light anesthesia.

  • Sample Collection: Four hours after the carrageenan injection, euthanize the animals.

  • Pleural Exudate Collection: Open the thoracic cavity and collect the pleural exudate using a syringe. Measure the volume of the exudate.

  • Cell Count: Dilute an aliquot of the exudate in Turk's solution and count the total number of leukocytes using a hemocytometer.

  • Mediator Analysis: Centrifuge the remaining exudate and store the supernatant at -80°C for subsequent analysis of inflammatory mediators such as LTB4 and PGE2 using ELISA or other immunoassays.

Carrageenan_Pleurisy_Workflow Start Start Drug_Prep Prepare Zileuton Solution Start->Drug_Prep Dosing Administer Zileuton/Vehicle to Rats (i.p.) Drug_Prep->Dosing Induction Induce Pleurisy with Carrageenan Dosing->Induction 30 min Wait Wait 4 Hours Induction->Wait Euthanasia Euthanize Rats Wait->Euthanasia Collection Collect Pleural Exudate Euthanasia->Collection Analysis Analyze Exudate: - Volume - Cell Count - Mediator Levels (LTB4, PGE2) Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced pleurisy model.
Protocol 2: In Vitro Macrophage Stimulation

This protocol is a general guideline for studying the effects of Zileuton on inflammatory mediator production in cultured macrophages.

Materials:

  • Macrophage cell line (e.g., J774 or primary peritoneal macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Zileuton

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for PGE2 and other relevant cytokines

Procedure:

  • Cell Culture: Culture macrophages in appropriate culture plates until they reach the desired confluence.

  • Drug Treatment: Pre-incubate the cells with various concentrations of Zileuton (or vehicle control) for a specified period (e.g., 1-2 hours).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the cell culture medium to induce an inflammatory response.

  • Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Mediator Analysis: Analyze the supernatant for the concentration of PGE2 and other inflammatory cytokines of interest using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects of Zileuton are not due to cytotoxicity.

Conclusion

Zileuton's well-defined mechanism of action as a 5-lipoxygenase inhibitor, coupled with its potential to modulate prostaglandin synthesis, makes it an invaluable tool for inflammation research. The provided application notes and protocols offer a framework for utilizing Zileuton to investigate inflammatory pathways and assess its therapeutic potential in a variety of disease models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the multifaceted anti-inflammatory properties of this compound.

References

Troubleshooting & Optimization

Preventing degradation of Zileuton sulfoxide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Zileuton sulfoxide in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing unexpected degradation. What are the likely causes?

A1: Degradation of this compound can be influenced by several factors, similar to its parent compound, Zileuton. The primary factors to consider are pH, temperature, and light exposure. Zileuton is known to degrade via hydrolysis and oxidation, with the rate and pathway being highly dependent on the pH of the solution.[1] It is plausible that this compound is susceptible to similar degradation pathways. Additionally, sulfoxides, in general, can be sensitive to UV light, which may cause degradation or epimerization.

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the known degradation of Zileuton and the general chemistry of sulfoxides.

  • Hydrolysis: The hydroxyurea moiety, also present in this compound, is susceptible to hydrolysis.[1]

  • Oxidation: The sulfoxide group itself can be further oxidized to a sulfone under oxidative stress.

  • Reduction: The sulfoxide may be reduced back to the sulfide (Zileuton) in the presence of certain reducing agents.

  • Photodegradation: Exposure to UV light could potentially lead to degradation.

Q3: What are the recommended solvent and storage conditions for this compound solutions?

A3: Zileuton, the parent compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but has limited solubility in aqueous buffers.[2] For Zileuton, it is recommended not to store aqueous solutions for more than one day.[2] Given these characteristics, it is advisable to prepare fresh solutions of this compound whenever possible. If storage is necessary, stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -20°C or lower, protected from light.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. An effective method should be able to separate the intact this compound from its potential degradation products, the parent Zileuton, and other related impurities. An RP-HPLC-PDA method has been successfully developed and validated for Zileuton and its degradation products, which could be adapted for this compound.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Degradation of this compound- Verify the identity of the new peaks by comparing with standards of potential degradants (e.g., Zileuton, Zileuton sulfone) if available.- Review sample preparation and storage procedures to minimize exposure to adverse conditions (high temperature, extreme pH, light).
Decrease in this compound peak area over time Instability in the current solution- Prepare fresh solutions for each experiment.- If using aqueous buffers, assess the impact of pH and consider using a buffer system where the compound is more stable.- Store all solutions at or below -20°C and protect from light.
Inconsistent analytical results Sample handling or solvent issues- Ensure consistent and validated sample preparation procedures.- Use high-purity, HPLC-grade solvents.- For stock solutions in DMSO, be aware that DMSO can absorb moisture, which might affect solubility and stability. Use fresh, anhydrous DMSO.

Experimental Protocols

Stability-Indicating RP-HPLC-PDA Method for Zileuton and Related Compounds

This protocol is adapted from a validated method for Zileuton and can serve as a starting point for the analysis of this compound.[1][3]

Parameter Condition
Column LC – GC Qualisil BDS C18 (250mm × 4.6mm × 5µm)
Mobile Phase Methanol and (0.2%, v/v) orthophosphoric acid (80:20, v/v)
Flow Rate 1.0 mL/min
Detection 260 nm (using a PDA detector)
Temperature Ambient
Mode Isocratic
Forced Degradation Study Protocol

To understand the stability of this compound, a forced degradation study can be performed. The following conditions have been optimized for Zileuton and can be adapted for this compound.[4]

Stress Condition Reagent and Conditions Degradation Products' Retention Times (min) for Zileuton
Acid Hydrolysis 0.1 M HCl in Methanol, reflux at 60°C for 4h2.5, 3.1, 4.0, 5.0
Base Hydrolysis 0.1 M NaOH in Methanol, reflux at 60°C for 4h2.6, 3.1, 4.0, 6.1
Neutral Hydrolysis Methanol, reflux at 60°C for 6h2.5, 3.1, 4.0
Oxidative Degradation 3% H₂O₂ in Methanol, at room temperature for 24h2.5, 3.1, 4.0, 5.0, 6.1
Photolytic Degradation (Acidic) 0.1 M HCl in Methanol, sunlight for 6h2.5, 3.1, 4.0
Photolytic Degradation (Basic) 0.1 M NaOH in Methanol, sunlight for 6h2.6, 3.1, 4.0, 6.1
Thermal Degradation Dry heat at 60°C for 24h2.5, 3.1, 4.0

Note: The retention time for the parent Zileuton peak under the specified HPLC conditions is approximately 4.0 min.[4]

Visualizations

Zileuton_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_acid_strong Strongly Acidic Zileuton Zileuton Hydroxylamine Hydroxylamine Derivative Zileuton->Hydroxylamine pH < 6 Alcohol Alcohol Derivative Zileuton->Alcohol pH 0-2 Oximes Isomeric Oximes Hydroxylamine->Oximes Air Oxidation pH > 7 Ketone Ketone Derivative Hydroxylamine->Ketone pH 2-6 Oximes->Ketone Hydrolysis pH 2-6

Caption: Inferred degradation pathway of Zileuton based on pH.

Experimental_Workflow prep Prepare fresh Zileuton sulfoxide solution stress Apply stress condition (e.g., heat, acid, light) prep->stress sample Withdraw and neutralize samples at time points stress->sample analyze Analyze by stability-indicating HPLC method sample->analyze data Quantify peak areas and assess degradation analyze->data

Caption: General workflow for a forced degradation study.

Troubleshooting_Tree start Unexpected peaks or decreased peak area? check_storage Review storage conditions (temp, light, duration) start->check_storage Yes optimize_hplc Optimize HPLC method for better separation start->optimize_hplc No, peaks are co-eluting check_solution Assess solution pH and solvent quality check_storage->check_solution prepare_fresh Prepare fresh solution and re-analyze check_solution->prepare_fresh

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Enhancing Zileuton Sulfoxide Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the detection sensitivity of Zileuton and its metabolites, with a focus on Zileuton sulfoxide, in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity by LC-MS/MS?

A1: The primary challenges in achieving high sensitivity for this compound detection include:

  • Low Abundance: As a metabolite, this compound is often present at much lower concentrations than the parent drug, Zileuton, in biological matrices.

  • Ionization Efficiency: The chemical properties of the sulfoxide metabolite may result in lower ionization efficiency compared to Zileuton, leading to a weaker signal in the mass spectrometer.

  • Matrix Effects: Co-eluting endogenous components from biological samples like plasma can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise measurements.[1]

  • Chromatographic Resolution: Inadequate separation from the parent drug or other metabolites can lead to ion suppression and interfere with accurate quantification.

Q2: Which ionization technique, ESI or APCI, is more suitable for this compound analysis?

A2: Electrospray ionization (ESI) is generally the preferred method for compounds like Zileuton and its metabolites as they are polar and ionizable. ESI is a soft ionization technique that is well-suited for analyzing such molecules in biological fluids. While Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds, ESI is typically the starting point for optimizing the analysis of Zileuton and its derivatives.

Q3: How can I minimize matrix effects in my this compound assay?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. For Zileuton, LLE has been shown to be effective.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure this compound is well-separated from other matrix components and from the parent drug.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice to compensate for matrix effects and variations in extraction recovery and instrument response. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., Zileuton-d4) can be used, but it may not fully compensate for differences in ionization between the analyte and the internal standard.

Q4: What are the expected precursor and product ions for Zileuton in positive ion mode?

A4: For Zileuton, the commonly used multiple reaction monitoring (MRM) transition in positive ion mode is m/z 237.3 → 161.2.[2] The precursor ion [M+H]+ corresponds to the protonated molecule, and the product ion results from the fragmentation of the precursor in the collision cell.

Note on this compound MRM Transitions: As of the latest literature review, specific, validated MRM transitions for this compound are not widely published. The expected precursor ion for this compound [M+H]+ would be approximately m/z 253.3 (Zileuton MW + 16 for the oxygen atom). To determine the optimal product ions and collision energy, a compound optimization (tuning) experiment must be performed by infusing a standard of this compound into the mass spectrometer.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Zileuton and its metabolites.

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Poor ionization efficiency.Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature). Ensure the mobile phase pH is conducive to ionization (acidic for positive mode).
Inefficient extraction from the biological matrix.Evaluate and optimize the sample preparation method. Test different LLE solvents or SPE cartridges and elution solvents.
The concentration is below the limit of detection (LOD).Concentrate the sample during the extraction process. Increase the injection volume if possible without compromising chromatography.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition or pH.Adjust the organic content and pH of the mobile phase. Ensure the sample diluent is compatible with the initial mobile phase conditions.
Column degradation or contamination.Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column.
High Background Noise Contaminated mobile phase, solvents, or LC-MS system.Use high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source and flush the LC system.
Matrix interferences.Improve sample cleanup to remove interfering compounds. Optimize the chromatographic method for better separation.
Inconsistent Results (Poor Precision) Variable matrix effects between samples.Implement a more effective sample preparation method. Use a suitable internal standard (ideally a stable isotope-labeled version of the analyte).
Autosampler injection volume variability.Ensure the autosampler is properly maintained and calibrated. Check for air bubbles in the syringe.
Carryover Adsorption of the analyte to the LC system components.Optimize the needle wash solution in the autosampler. Use a wash solution with a higher organic content or different pH. Inject blank samples after high-concentration samples.

Experimental Protocols

Protocol for Liquid-Liquid Extraction (LLE) of Zileuton and its Metabolites from Human Plasma

This protocol is adapted from a validated method for Zileuton and can be used as a starting point for optimizing the extraction of this compound.

Materials:

  • Human plasma samples

  • Zileuton and this compound analytical standards

  • Internal Standard (e.g., Zileuton-d4)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:1 mM Ammonium Acetate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Method Development for this compound

This protocol outlines the steps for developing a sensitive and specific LC-MS/MS method.

Step 1: Compound Optimization (Tuning)

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • In positive ion mode, perform a Q1 scan to identify the precursor ion (expected around m/z 253.3).

  • Select the identified precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • For the most intense product ions, optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential) to maximize the signal intensity. Select at least two MRM transitions for quantification and qualification.

Step 2: Chromatographic Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size for UHPLC).

  • Mobile Phase:

    • Mobile Phase A: 1 mM Ammonium Acetate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Elution: Develop a gradient to ensure separation of this compound from Zileuton and potential interferences. An example gradient is:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Ramp to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.0-4.1 min: Return to 10% B

    • 4.1-5.0 min: Equilibrate at 10% B

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

  • Injection Volume: Start with a low injection volume (e.g., 2-5 µL) to minimize column overload and matrix effects.

Quantitative Data Summary

The following table summarizes typical performance parameters for a validated LC-MS/MS method for the parent drug, Zileuton. These can serve as a benchmark when developing a method for this compound.

ParameterZileutonTarget for this compound
Linearity Range 50 - 10,000 ng/mLAim for a lower limit of quantification (LLOQ) of ≤ 10 ng/mL
Precision (%CV) < 15%< 15% (20% at LLOQ)
Accuracy (% Bias) Within ±15%Within ±15% (20% at LLOQ)
Extraction Recovery > 80%> 70%

Visualizations

Zileuton_Metabolism Zileuton Zileuton Metabolite1 This compound Zileuton->Metabolite1 CYP450 (Oxidation) Metabolite2 N-dehydroxylated Zileuton Zileuton->Metabolite2 Metabolism Metabolite3 Glucuronide Conjugates Zileuton->Metabolite3 UGTs Excretion Excretion (Urine) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of Zileuton.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: LC-MS/MS analytical workflow.

Troubleshooting_Logic Start Poor Sensitivity Issue Check_Tuning Check Compound Tuning? Start->Check_Tuning Check_SamplePrep Review Sample Prep? Check_Tuning->Check_SamplePrep No Optimize_Tuning Re-optimize MRM Transitions and Collision Energy Check_Tuning->Optimize_Tuning Yes Check_Chroma Optimize Chromatography? Check_SamplePrep->Check_Chroma No Improve_SamplePrep Improve Extraction Recovery and Cleanup Check_SamplePrep->Improve_SamplePrep Yes Check_MS Clean Ion Source? Check_Chroma->Check_MS No Improve_Chroma Enhance Separation from Interferences Check_Chroma->Improve_Chroma Yes Clean_MS Perform Source Cleaning and Maintenance Check_MS->Clean_MS Yes Resolved Issue Resolved Optimize_Tuning->Resolved Improve_SamplePrep->Resolved Improve_Chroma->Resolved Clean_MS->Resolved

Caption: Troubleshooting workflow for low sensitivity.

References

Technical Support Center: Zileuton Sulfoxide Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from Zileuton sulfoxide in your biological assays.

Introduction

Zileuton, an inhibitor of 5-lipoxygenase, is metabolized in vivo to several byproducts, including this compound.[1][2] When conducting in vitro experiments with Zileuton, or when using samples from subjects treated with Zileuton, the presence of its metabolites like this compound is a crucial consideration. This metabolite, while structurally similar to the parent drug, possesses a sulfoxide group that can introduce unexpected chemical reactivity and physical properties, potentially leading to interference in a variety of biological assays.

This guide will walk you through understanding the potential for interference, identifying its occurrence, and implementing strategies to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a metabolite of Zileuton, an orally active inhibitor of 5-lipoxygenase.[3] Zileuton is metabolized in the liver by cytochrome P450 enzymes, which can oxidize the sulfur atom in the benzothiophene ring of Zileuton to form this compound.[2]

Q2: Why should I be concerned about this compound in my assays?

A2: The sulfoxide group in this compound introduces a polar, reactive center that is not present in the parent drug. This can lead to several types of assay interference, including:

  • Redox Activity: Sulfoxides can be sensitive to oxidizing and reducing conditions, potentially interfering with assays that rely on redox-sensitive reagents or readouts.

  • Nonspecific Binding: The increased polarity of the sulfoxide may alter its solubility and binding characteristics, leading to nonspecific interactions with assay components like proteins and surfaces.

  • Chirality: Zileuton is a racemic mixture, and its oxidation to this compound creates a new chiral center at the sulfur atom. Different stereoisomers of the sulfoxide may interact differently with chiral biological molecules like enzymes and receptors, leading to complex and unexpected results.

Q3: What types of assays are most likely to be affected?

A3: Assays that are sensitive to redox conditions, rely on fluorescence or luminescence, or involve specific protein-ligand binding are particularly susceptible. Examples include:

  • Enzyme-linked immunosorbent assays (ELISAs)

  • Fluorescence-based enzymatic assays

  • Cell-based assays measuring viability or signaling pathways

  • High-throughput screening (HTS) assays with sensitive detection methods

Q4: How can I know if this compound is interfering with my assay?

A4: Signs of interference can include:

  • Irreproducible results between experiments.

  • A high rate of false positives or false negatives.

  • A dose-response curve with an unusual shape or a shallow slope.

  • Discrepancies between results from different assay formats that measure the same biological endpoint.

Troubleshooting Guides

If you suspect that this compound may be interfering with your assay, follow these troubleshooting steps.

Guide 1: Initial Assessment of Potential Interference

This guide helps you determine if this compound is a likely source of your unexpected assay results.

Step 1: Characterize Your Test Compound

  • Source of Zileuton: Are you using a commercial preparation of Zileuton? If so, consider the possibility of impurities, including the sulfoxide. If you are studying samples from in vivo experiments, assume that metabolites like this compound are present.

  • Compound Stability: Review the stability of Zileuton and its potential to oxidize to the sulfoxide under your experimental conditions (e.g., in aqueous buffers, exposure to light or air).

Step 2: Analyze Assay Performance

  • Control Experiments: Run control experiments with the vehicle (e.g., DMSO) used to dissolve your test compound to rule out solvent effects.

  • Dose-Response Evaluation: Carefully examine the dose-response curve. Does it follow a standard sigmoidal shape? Artifacts can sometimes produce non-ideal curves.

Step 3: Consult the Literature

  • Search for literature on the specific assay you are using and any known interference from compounds with sulfoxide or N-hydroxyurea moieties.

Guide 2: Experimental Confirmation of Interference

This guide provides experimental protocols to confirm if this compound is the interfering agent.

Protocol 2.1: The "Spike-In" Experiment

Objective: To determine if authentic this compound interferes with the assay in a concentration-dependent manner.

Methodology:

  • Obtain a purified standard of this compound.[3][4]

  • Prepare a dilution series of this compound in the same vehicle used for your test compounds.

  • Run the assay with the this compound dilution series in the absence of your primary test compound.

  • As a negative control, run the assay with the vehicle alone.

  • Analysis: If you observe a signal change that is dependent on the concentration of this compound, this is strong evidence of interference.

Protocol 2.2: The Orthogonal Assay

Objective: To confirm the biological activity of your primary test compound using a different assay technology that is less susceptible to the suspected mode of interference.

Methodology:

  • Identify a suitable orthogonal assay. For example, if you are using a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a mass spectrometry-based assay.

  • Test your primary compound and this compound in the orthogonal assay.

  • Analysis: If the primary compound shows activity in the orthogonal assay but this compound does not, it suggests the results from the primary assay may have been subject to interference.

Data Presentation

When investigating potential interference, it is crucial to present your data clearly. The following table provides a template for summarizing your findings from the "Spike-In" experiment.

Table 1: Example Data from a this compound "Spike-In" Experiment in a Fluorescence-Based Assay

Concentration of this compound (µM)Raw Fluorescence Signal (RFU)% Interference (relative to vehicle)
0 (Vehicle)10,0000%
111,50015%
1018,00080%
10025,000150%

Visualization of Concepts

To better understand the potential for interference and the troubleshooting workflow, the following diagrams are provided.

G cluster_0 Potential Sources of Interference cluster_1 Assay Components Zileuton Zileuton Metabolism (CYP450) Metabolism (CYP450) Zileuton->Metabolism (CYP450) in vivo/in vitro Degradation Degradation Zileuton->Degradation in solution Zileuton_Sulfoxide This compound Metabolism (CYP450)->Zileuton_Sulfoxide Oxidation Assay_Reagents Assay_Reagents Zileuton_Sulfoxide->Assay_Reagents Redox reactions Proteins Proteins Zileuton_Sulfoxide->Proteins Nonspecific binding Detection_System Detection_System Zileuton_Sulfoxide->Detection_System Signal quenching/ enhancement Degradation->Zileuton_Sulfoxide Oxidation False_Results False_Results Assay_Reagents->False_Results leads to Proteins->False_Results leads to Detection_System->False_Results leads to G Start Start Unexpected_Results Unexpected Assay Results Start->Unexpected_Results Check_Controls Review Controls and Assay Performance Unexpected_Results->Check_Controls Interference_Suspected Is Interference Suspected? Check_Controls->Interference_Suspected Spike_In_Experiment Perform 'Spike-In' Experiment with this compound Interference_Suspected->Spike_In_Experiment Yes No_Interference No Evidence of Interference. Investigate Other Causes. Interference_Suspected->No_Interference No Interference_Confirmed Is Interference Confirmed? Spike_In_Experiment->Interference_Confirmed Orthogonal_Assay Validate with Orthogonal Assay Interference_Confirmed->Orthogonal_Assay Yes Interference_Confirmed->No_Interference No Modify_Protocol Modify Assay Protocol or Purify Test Compound Orthogonal_Assay->Modify_Protocol End End Modify_Protocol->End No_Interference->End

References

Technical Support Center: Method Refinement for Zileuton Sulfoxide Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Zileuton sulfoxide in plasma using LC-MS/MS. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

Zileuton is a 5-lipoxygenase inhibitor used in the management of asthma.[1] It is metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4.[1] While the primary metabolites are glucuronide conjugates and an N-dehydroxylated metabolite, the formation of a sulfoxide metabolite is a potential metabolic pathway for drugs containing a thioether moiety like Zileuton. Quantification of this compound is important for a comprehensive understanding of Zileuton's metabolism, pharmacokinetics, and to assess its potential contribution to the overall pharmacological or toxicological profile of the drug.

Q2: I am not detecting a peak for this compound. What are the possible reasons?

There could be several reasons for not detecting a this compound peak:

  • Low Abundance: The concentration of this compound in plasma may be very low, potentially below the limit of detection of your current method.

  • Poor Ionization: The ionization efficiency of this compound in the mass spectrometer source might be low under the current conditions.

  • Inappropriate Mass Transitions: The selected precursor and product ion mass-to-charge ratios (m/z) for Multiple Reaction Monitoring (MRM) may not be optimal or correct for this compound.

  • Chromatographic Issues: The metabolite may be co-eluting with interfering substances from the plasma matrix, leading to ion suppression.[2][3] It might also be retained on the column or elute very early with the solvent front.

  • Sample Instability: Sulfoxide metabolites can be susceptible to degradation during sample collection, storage, or processing.

Q3: What are the predicted mass transitions for this compound?

Since Zileuton has a molecular weight of 236.29 g/mol (C11H12N2O2S), the addition of an oxygen atom to the sulfur would result in a molecular weight of approximately 252.29 g/mol for this compound. A common fragmentation pathway for sulfoxides is the neutral loss of the SO group (a mass of 48). Therefore, a potential fragmentation would be the loss of sulfinyl group.

Based on this, the following MRM transitions in positive ion mode can be proposed for initial investigation:

  • Precursor Ion (Q1): 253.3 [M+H]+

  • Product Ion (Q3): 205.3 [M+H - SO]+

Disclaimer: These are predicted mass transitions and should be confirmed by infusion of a synthesized this compound standard if available, or by high-resolution mass spectrometry.

Q4: How can I improve the sensitivity of my assay for this compound?

To improve sensitivity, consider the following:

  • Optimize Sample Preparation: A more rigorous sample clean-up using solid-phase extraction (SPE) can reduce matrix effects and ion suppression compared to protein precipitation.[3]

  • Enhance Chromatographic Separation: Ensure that this compound is chromatographically resolved from Zileuton and other endogenous plasma components to minimize ion suppression.

  • Optimize MS Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.

  • Use a High-Sensitivity Instrument: Employing a more sensitive mass spectrometer can significantly lower the limit of quantification.

Q5: What are common sources of ion suppression in plasma samples and how can I mitigate them?

Common sources of ion suppression in plasma include phospholipids, salts, and co-administered drugs.[2][3] Mitigation strategies include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.[3]

  • Chromatographic Separation: Utilizing a robust HPLC method that separates the analyte of interest from the regions where matrix components elute is crucial.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can compensate for matrix effects.

Troubleshooting Guides

Issue 1: High Variability in Peak Areas
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.
Matrix Effects Evaluate for ion suppression or enhancement by post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked plasma. If matrix effects are significant, refine the sample cleanup procedure or chromatographic method.
Internal Standard Issues Verify the purity and concentration of the internal standard stock solution. Ensure the internal standard is added consistently to all samples at the beginning of the extraction process.
Autosampler/Injector Problems Check for air bubbles in the syringe and sample loop. Perform regular maintenance on the autosampler.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Secondary Interactions with Column Stationary Phase Consider a different column chemistry or mobile phase additives to minimize secondary interactions.
Injector Issues Inspect the injector port and rotor seal for wear or blockage.
Issue 3: Retention Time Shifts
Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Predicted LC-MS/MS Method for this compound Quantification

This is a proposed starting method and requires optimization and validation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (if available).

  • Add 50 µL of 0.1 M NaOH and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Predicted) Zileuton: 237.3 > 161.2this compound: 253.3 > 205.3
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Data Presentation

Table 1: Predicted Mass Spectrometric Parameters for Zileuton and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Predicted Polarity
Zileuton237.3161.2Positive
This compound253.3205.3Positive

Table 2: Example Liquid Chromatography Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Visualizations

zileuton_metabolism Zileuton Zileuton Sulfoxide This compound (Predicted) Zileuton->Sulfoxide CYP450 (Oxidation) N_dehydroxylated N-dehydroxylated Metabolite Zileuton->N_dehydroxylated CYP450 Glucuronide Glucuronide Conjugates Zileuton->Glucuronide UGTs

Caption: Predicted Metabolic Pathway of Zileuton.

experimental_workflow plasma Plasma Sample Collection and Storage (-80°C) prep Sample Preparation (e.g., Liquid-Liquid Extraction) plasma->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition and Quantification lcms->data report Reporting of Results data->report

Caption: General Experimental Workflow for Quantification.

References

Technical Support Center: Zileuton & Zileuton Sulfoxide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Zileuton and its oxidative derivative, Zileuton Sulfoxide, under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is the S-oxidized derivative of Zileuton, with the chemical name N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea[1][2]. It is not typically a product of hydrolysis. Instead, it is formed when Zileuton is exposed to oxidative conditions[3][4]. In a laboratory setting, this can occur during forced degradation studies using oxidizing agents like hydrogen peroxide, or potentially through prolonged exposure to atmospheric oxygen.

Q2: What are the primary stability issues for Zileuton in aqueous solutions at different pH levels?

A2: The primary stability concern for Zileuton in aqueous solutions is hydrolysis of its N-hydroxyurea side chain, not oxidation of the benzothiophene ring. The degradation pathway is highly dependent on the pH of the solution[5].

  • Acidic Conditions (pH < 2): Degradation is acid-catalyzed. A parallel pathway leading to an alcohol derivative can also occur[5].

  • Slightly Acidic to Neutral (pH 3-8): The main degradation mechanism is the hydrolysis of the protonated form of the molecule[5].

  • Alkaline Conditions (pH > 9): Degradation occurs via hydrolysis of the unprotonated form of the molecule[5].

Q3: What are the major degradation products of Zileuton under hydrolytic (pH-dependent) conditions?

A3: The hydrolysis of Zileuton's hydroxyurea moiety is the main degradation pathway, which leads to a cascade of different products depending on the pH.

  • The initial product is a highly unstable hydroxylamine derivative[5].

  • At pH 2 to 6 , this intermediate decomposes into a ketone derivative[5].

  • At pH greater than 7 , the intermediate undergoes air oxidation to form isomeric oximes[5].

Q4: How stable is this compound itself?

A4: While extensive data on the isolated sulfoxide's stability is limited, sulfoxides derived from related benzothiophene structures can be unstable after isolation[6]. If this compound is formed as a degradation product, its own stability may need to be assessed, as it could potentially degrade further.

Q5: Why is a stability-indicating analytical method important for my experiments?

A5: A stability-indicating method, typically an HPLC method, is crucial because it can separate the intact parent drug (Zileuton) from all its potential degradation products, including the sulfoxide and various hydrolytic derivatives[3]. This ensures that the measurement of the parent drug is accurate and provides a true reflection of its stability, which is a requirement of regulatory bodies like the ICH[7].

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
An unexpected peak appears in my HPLC chromatogram after sample preparation. If your sample was exposed to air for extended periods, light, or oxidizing reagents (e.g., H₂O₂), the peak could be This compound [3][7].To confirm, run a forced oxidation study. Spike a known sample of Zileuton with a small amount of hydrogen peroxide (e.g., 3%) and monitor the chromatogram over time. If the new peak increases, it is likely an oxidative degradation product[7].
My Zileuton concentration is decreasing rapidly in a solution with a pH of 9.0. Zileuton is unstable in alkaline conditions (pH > 9) due to the rapid hydrolysis of the unprotonated form of the molecule[5].For maximum stability in aqueous solutions, maintain a pH between 3 and 8. If the experimental design requires alkaline conditions, prepare solutions immediately before use and keep them at a low temperature to minimize degradation. Consider using a non-aqueous solvent if appropriate for the experiment[8].
I am seeing multiple degradation peaks in my acidic solution (pH < 4). In acidic conditions, Zileuton degrades into several products. The primary pathway leads to a ketone derivative, but under strongly acidic conditions (pH 0-2), a parallel pathway can form an alcohol derivative[5].This is expected behavior. A validated, stability-indicating HPLC method is essential to separate and potentially identify these different degradants[3]. Refer to the protocol in Section 4.
The peak shape for Zileuton is poor, showing significant tailing. Zileuton is sparingly soluble in aqueous buffers, which can affect chromatography. The choice of mobile phase and buffer is critical[8].Ensure Zileuton is fully dissolved. A common practice is to first dissolve Zileuton in a small amount of an organic solvent like DMSO before diluting with the aqueous buffer[8][9]. For HPLC, ensure the mobile phase has sufficient organic content and an appropriate pH to maintain solubility and good peak shape.

Section 3: Data Presentation

Table 1: Summary of Zileuton Degradation Pathways in Aqueous Solutions
pH Range Dominant Mechanism Key Degradation Products Reference
0 - 2Acid-catalyzed hydrolysisAlcohol Derivative, Ketone Derivative[5]
2 - 6Water hydrolysis of protonated formKetone Derivative (via hydroxylamine)[5]
7 - 8Water hydrolysis of protonated formIsomeric Oximes (via hydroxylamine)[5]
> 9Water hydrolysis of unprotonated formIsomeric Oximes (via hydroxylamine)[5]
Any pHOxidationThis compound[1][3]
Table 2: Example Conditions for Forced Degradation Studies
Stress Condition Reagent / Method Purpose Reference
Acid Hydrolysis 0.1 M HCl at 60 °CTo generate acid-catalyzed degradation products.[3][5]
Base Hydrolysis 0.1 M NaOH at 60 °CTo generate base-catalyzed degradation products.[3][5]
Oxidation 3-30% H₂O₂ at Room TempTo generate oxidative degradation products, such as this compound.[3][7]
Thermal 70 °CTo evaluate the effect of heat on stability.[7]
Photolytic Exposure to UV/Vis light (ICH Q1B)To evaluate light sensitivity.[3]

Section 4: Experimental Protocols

Protocol 1: pH-Dependent Stability Study of Zileuton

This protocol outlines a typical experiment to evaluate the stability of Zileuton at different pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-8, borate for pH 9-10) according to standard laboratory procedures.

  • Preparation of Stock Solution: Prepare a stock solution of Zileuton (e.g., 1 mg/mL) in a suitable organic solvent such as DMSO or ethanol to ensure complete dissolution[8].

  • Sample Preparation: Dilute the stock solution with each pH buffer to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid affecting the reaction kinetics.

  • Incubation: Store aliquots of each sample at a controlled temperature (e.g., 40 °C). Protect samples from light unless photostability is being tested.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately quench the degradation by cooling the sample and/or neutralizing the pH if necessary.

  • Analysis: Analyze each sample using a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining percentage of Zileuton and the formation of any degradation products.

  • Data Evaluation: Plot the percentage of remaining Zileuton against time for each pH condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an analytical method to separate Zileuton from its degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where Zileuton and its potential degradants have significant absorbance, such as 230 nm[8].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose[3].

Section 5: Visual Guides

Zileuton_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation Products Zileuton Zileuton Sulfoxide This compound Zileuton->Sulfoxide Oxidative Stress Hydroxylamine Unstable Hydroxylamine Intermediate Zileuton->Hydroxylamine Hydrolysis (Primary Pathway) Alcohol Alcohol Derivative Zileuton->Alcohol Ketone Ketone Derivative Hydroxylamine->Ketone pH 2-6 Oximes Isomeric Oximes Hydroxylamine->Oximes pH > 7

Caption: Degradation pathways of Zileuton under different conditions.

Stability_Workflow cluster_sampling Sampling Over Time start Start: Prepare Zileuton Stock Solution prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 10) start->prep_buffers prep_samples Dilute Stock into Each pH Buffer start->prep_samples prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature (e.g., 40°C) prep_samples->incubate t0 T = 0 hr incubate->t0 Withdraw Samples t1 T = 2 hr analyze Analyze via Stability-Indicating HPLC Method t0->analyze t_n T = 'n' hr t1->analyze t_n->analyze data Calculate % Zileuton Remaining & Degradant Formation analyze->data end End: Determine Degradation Rate vs. pH data->end

Caption: Experimental workflow for a pH-dependent stability study.

References

Validation & Comparative

Navigating the Bioanalysis of Zileuton and its Sulfoxide Metabolite: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the 5-lipoxygenase inhibitor Zileuton, a comprehensive understanding of validated analytical methods is paramount. This guide provides a detailed comparison of established bioanalytical techniques for Zileuton and addresses the current landscape for its sulfoxide metabolite. While validated methods for Zileuton are well-documented, a publicly available, validated bioanalytical method specifically for Zileuton sulfoxide remains elusive. This guide offers a practical approach by presenting data for Zileuton and proposing a robust, albeit hypothetical, LC-MS/MS method for its sulfoxide metabolite, complete with a detailed experimental protocol to guide future validation studies.

Comparative Analysis of Validated Bioanalytical Methods for Zileuton

The quantification of Zileuton in biological matrices, predominantly human plasma, has been successfully achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods offer the sensitivity, specificity, and reliability required for pharmacokinetic and bioequivalence studies.

Table 1: Comparison of Validated Bioanalytical Methods for Zileuton in Human Plasma
ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 3.05 - 20,000 ng/mL[1]500 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 3.05 ng/mL[1]500 ng/mL
Intra-day Precision (%RSD) 3.4 - 5.3%[1]< 15%
Inter-day Precision (%RSD) 4.5 - 7.3%[1]< 15%
Accuracy 100 - 107%[1]85 - 115%
Recovery Not explicitly stated79.13% (Zileuton), 81.36% (IS)
Internal Standard (IS) Zileuton-d4Phenacetin
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction
Instrumentation HPLC coupled with a tandem mass spectrometerHPLC with UV detector

Addressing the Gap: A Proposed Bioanalytical Method for this compound

To date, a validated bioanalytical method for the quantitative determination of this compound in biological matrices has not been reported in peer-reviewed literature. To bridge this gap, we propose a sensitive and specific LC-MS/MS method based on established principles for the analysis of small molecules in plasma. This proposed method requires full validation according to regulatory guidelines before its implementation in formal studies.

Table 2: Proposed LC-MS/MS Method Parameters for this compound
ParameterProposed Value/MethodValidation Requirement
Analyte This compoundN/A
Internal Standard (IS) This compound-d4 (hypothetical)Synthesis and characterization required
Matrix Human PlasmaMethod to be validated in the target matrix
Linearity Range To be determinedEstablish a suitable range covering expected concentrations
LLOQ To be determinedDetermine the lowest concentration with acceptable precision and accuracy
Precision (%RSD) To be determinedIntra- and inter-day precision should be ≤15% (≤20% at LLLOQ)
Accuracy To be determinedShould be within 85-115% (80-120% at LLOQ)
Recovery To be determinedConsistent and reproducible recovery should be demonstrated
Matrix Effect To be determinedAssess and minimize the impact of matrix components on ionization
Stability To be determinedEvaluate stability under various storage and handling conditions

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the successful implementation and validation of any bioanalytical method.

Experimental Protocol for Validated LC-MS/MS Method for Zileuton

This protocol is based on a published and validated method[1].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Zileuton-d4).

  • Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (gradient or isocratic).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Zileuton: Q1 237.1 -> Q3 162.1

    • Zileuton-d4 (IS): Q1 241.1 -> Q3 162.1

  • Key Parameters: Optimize declustering potential, collision energy, and other source parameters.

Proposed Experimental Protocol for this compound LC-MS/MS Method

This protocol is a proposed starting point and requires optimization and full validation.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Follow the same procedure as for Zileuton, using a hypothetical internal standard (this compound-d4).

2. Chromatographic Conditions:

  • Similar to the Zileuton method, with potential adjustments to the mobile phase gradient to ensure optimal separation of this compound from Zileuton and other potential metabolites.

3. Mass Spectrometric Conditions:

  • Ionization Mode: ESI, Positive.

  • Predicted MRM Transitions:

    • This compound: Q1 253.1 -> Q3 [To be determined after fragmentation analysis, a potential fragment could be similar to Zileuton's at m/z 162.1]

    • This compound-d4 (IS): Q1 257.1 -> Q3 [To be determined]

  • Key Parameters: Full optimization of all mass spectrometric parameters is required.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cluster_0 Zileuton's Mechanism of Action Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Substrate Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Promotes Zileuton Zileuton Zileuton->5-Lipoxygenase (5-LOX) Inhibits

Figure 1: Zileuton's inhibitory action on the 5-Lipoxygenase pathway.

cluster_1 Proposed Bioanalytical Workflow for this compound Plasma Sample Collection Plasma Sample Collection Addition of Internal Standard Addition of Internal Standard Plasma Sample Collection->Addition of Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Addition of Internal Standard->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Figure 2: Proposed workflow for this compound bioanalysis.

Conclusion

This guide provides a comparative overview of validated bioanalytical methods for Zileuton and highlights the current analytical gap for its sulfoxide metabolite. The provided data and protocols for Zileuton serve as a solid foundation for researchers. The proposed LC-MS/MS method for this compound, along with the detailed experimental workflow, offers a strategic starting point for laboratories aiming to develop and validate a robust analytical method for this metabolite. Successful validation of such a method will be instrumental in advancing the understanding of Zileuton's complete pharmacokinetic profile and its clinical implications.

References

Head-to-head comparison of Zileuton sulfoxide with other 5-LOX inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 5-Lipoxygenase (5-LOX) Inhibitors: Zileuton and Other Key Compounds

A Note on Zileuton Sulfoxide: This guide focuses on Zileuton, the active pharmaceutical ingredient. While Zileuton is metabolized, its pharmacodynamic activity as a 5-lipoxygenase (5-LOX) inhibitor is primarily attributed to the parent drug itself.[1][2][3][4] Publicly available research data on the direct 5-LOX inhibitory activity of its sulfoxide metabolite is limited. Therefore, this comparison centers on Zileuton and other well-characterized 5-LOX inhibitors.

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5] By catalyzing the conversion of arachidonic acid, 5-LOX initiates a cascade that leads to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma.[1][5][6]

Inhibitors of 5-LOX are therefore a critical class of anti-inflammatory agents. Zileuton is a well-established, orally active 5-LOX inhibitor used for the management of chronic asthma.[1][6] This guide provides a head-to-head comparison of Zileuton with other notable 5-LOX inhibitors, presenting key performance data, experimental methodologies, and relevant biological pathways.

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. The diagram below illustrates the key steps in this pathway and the points of inhibition by 5-LOX inhibitors.

5-LOX Signaling Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Liberation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Substrate FLAP FLAP FLAP->LOX5 Presents AA LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 Catalysis LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4S LTC₄ Synthase LTA4->LTC4S LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 Inflammation Inflammation Bronchoconstriction LTB4->Inflammation LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Inhibitors 5-LOX Inhibitors (e.g., Zileuton) Inhibitors->LOX5

Caption: The 5-LOX signaling cascade and point of therapeutic intervention.

Comparative Performance of 5-LOX Inhibitors

The inhibitory activity of 5-LOX inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the in vitro IC50 values for Zileuton and other selected 5-LOX inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorClassAssay SystemIC50 (µM)Reference
Zileuton Iron-ligandRat basophilic leukemia cell supernatant0.5[7]
Rat polymorphonuclear leukocytes (PMNLs)0.3[7]
Human PMNLs0.4[7]
Human whole blood0.9[7]
CJ-13,610 Non-redoxNot specifiedNot specified[8][9]
AA-861 RedoxHeLa, A549, HCA-7 cells0.1 - 9.1[10]
BWA4C Iron-ligandHeLa, A549, HCA-7 cells0.1 - 9.1[10]
Licofelone Dual COX/5-LOXNot specifiedNot specified[11][12]

Experimental Protocols

In Vitro 5-LOX Inhibition Assay (Cell-Based)

This protocol outlines a general procedure for determining the inhibitory activity of compounds on 5-LOX in a cellular context.

In Vitro 5-LOX Inhibition Assay Workflow Start Start CellCulture Culture cells expressing 5-LOX (e.g., PMNLs, HEK293 transfected with 5-LOX) Start->CellCulture PreIncubate Pre-incubate cells with varying concentrations of inhibitor CellCulture->PreIncubate Stimulate Stimulate cells to induce leukotriene synthesis (e.g., with a calcium ionophore) PreIncubate->Stimulate Incubate Incubate for a defined period Stimulate->Incubate Terminate Terminate the reaction Incubate->Terminate Extract Extract leukotrienes from the cell supernatant Terminate->Extract Analyze Quantify leukotriene levels (e.g., using ELISA or LC-MS/MS) Extract->Analyze Calculate Calculate % inhibition and determine IC50 Analyze->Calculate End End Calculate->End

Caption: A typical workflow for a cell-based 5-LOX inhibition assay.

Detailed Steps:

  • Cell Preparation:

    • Human polymorphonuclear leukocytes (PMNLs) can be isolated from fresh human blood.

    • Alternatively, cell lines such as HEK293 can be transiently transfected to express human 5-LOX and its activating protein, FLAP.[13]

  • Inhibitor Treatment:

    • Cells are resuspended in a suitable buffer and pre-incubated with various concentrations of the test compound (e.g., Zileuton) or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Cellular Activation:

    • Leukotriene synthesis is initiated by adding a stimulating agent, such as the calcium ionophore A23187, along with exogenous arachidonic acid.

  • Reaction and Termination:

    • The reaction is allowed to proceed for a defined period (e.g., 10-15 minutes) at 37°C and then terminated, often by adding a cold solvent like methanol.

  • Leukotriene Quantification:

    • The cell suspension is centrifuged, and the supernatant is collected.

    • The concentration of 5-LOX products (e.g., LTB4) in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Models for Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy of 5-LOX inhibitors.

1. Rat Carrageenan-Induced Pleurisy:

  • Objective: To assess the anti-inflammatory effects of the inhibitor in an acute inflammation model.

  • Procedure:

    • Rats are pre-treated with the 5-LOX inhibitor (e.g., Zileuton administered intraperitoneally) or vehicle.

    • Pleurisy is induced by injecting carrageenan into the pleural cavity.

    • After a set time (e.g., 4 hours), the pleural exudate is collected.

    • The volume of the exudate and the number of infiltrating inflammatory cells are measured.

    • Levels of LTB4 and other inflammatory mediators (like PGE2) in the exudate are quantified.[14]

  • Outcome Measures: A reduction in exudate volume, inflammatory cell count, and leukotriene levels indicates efficacy.

2. Mouse Model of Asthma:

  • Objective: To evaluate the effect of the inhibitor on airway inflammation and hyperresponsiveness.

  • Procedure:

    • Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype.

    • The 5-LOX inhibitor is administered before the allergen challenge.

    • Airway hyperresponsiveness is assessed.

    • Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration.

    • Lung tissue can be examined for histopathological changes.

  • Outcome Measures: Reduction in airway hyperresponsiveness, decreased inflammatory cells in BAL fluid, and amelioration of lung inflammation are indicative of therapeutic potential.

Mechanism of Action and Selectivity

5-LOX inhibitors can be broadly categorized based on their mechanism of action:

  • Iron-ligand inhibitors: These compounds, including Zileuton and BWA4C, interact with the non-heme iron atom in the active site of the 5-LOX enzyme, thereby preventing its catalytic activity.

  • Redox-active inhibitors: These inhibitors, such as AA-861, interfere with the redox state of the enzyme.

  • Non-redox competitive inhibitors: This class of inhibitors, which includes CJ-13,610, competes with the natural substrate, arachidonic acid, for binding to the active site of the enzyme.[8][9]

Zileuton demonstrates a high degree of selectivity for 5-LOX. At concentrations effective for 5-LOX inhibition, it shows little to no inhibitory activity against other related enzymes like 12-lipoxygenase and cyclooxygenase (COX).[7] However, some studies suggest that at higher concentrations, Zileuton may have off-target effects, such as interfering with prostaglandin release.[10]

In contrast, dual inhibitors like Licofelone are designed to inhibit both the 5-LOX and COX pathways, potentially offering a broader anti-inflammatory effect.[12]

Conclusion

Zileuton is a potent and selective 5-LOX inhibitor with well-documented efficacy in the management of asthma. Its performance, characterized by low micromolar IC50 values in various in vitro systems, is comparable to other research-stage 5-LOX inhibitors. The choice of a specific 5-LOX inhibitor for research or therapeutic development will depend on the desired mechanism of action, selectivity profile, and pharmacokinetic properties. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel 5-LOX inhibitors.

References

In vivo efficacy comparison of Zileuton and Zileuton sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Zileuton's performance in preclinical and clinical settings, with a focus on its primary mechanism of action and metabolic profile.

This guide provides a comprehensive overview of the in vivo efficacy of Zileuton, a potent inhibitor of the 5-lipoxygenase enzyme. While a direct comparative efficacy study between Zileuton and its sulfoxide metabolite is not available in the current scientific literature, this document synthesizes available data on Zileuton's performance in various experimental models and clinical trials. The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Zileuton in both preclinical animal models and human clinical trials, focusing on key endpoints relevant to its anti-inflammatory and anti-asthmatic properties.

Table 1: Preclinical In Vivo Efficacy of Zileuton

Animal ModelConditionZileuton DosageKey FindingsReference
MiceFood Allergy (Peanut-induced anaphylaxis)Not specifiedPre-treatment with Zileuton resulted in a drastic reduction in clinical symptoms, shifting from 95% susceptibility to severe anaphylaxis to a 95% protection threshold.[4][5][6][7][4][5][6][7]
A/J MicePulmonary Adenomas (Benzo(a)pyrene-induced)1,200 mg/kg/day (oral)28% reduction in tumor formation.[8][8]
A/J MicePulmonary Adenomas (Benzo(a)pyrene-induced)1.2 mg/kg per exposure (inhalation)Significant reduction in pulmonary adenomas.[8][8]
RatsMacroscopic DamageNot specifiedSignificant reduction in macroscopic damage score after four weeks of treatment.[9][9]
MiceSpinal Cord InjuryNot specifiedReduced spinal cord inflammation, tissue injury, and neutrophil infiltration. Improved recovery of limb function.[9][9]

Table 2: Clinical Efficacy of Zileuton in Patients with Chronic Asthma

Study DesignPatient PopulationZileuton DosageKey Efficacy Endpoints & ResultsReference
12-month, parallel-group, open-label2,947 patients with chronic asthmaZileuton plus usual asthma care- Significantly fewer corticosteroid rescues (P < 0.001)- Less need for emergency care (P < 0.05)- Fewer hospitalizations- Greater increases in FEV1 (P = 0.048)- Significant improvements in asthma symptoms[10]
6-month, multicenter, double-blind, placebo-controlled373 patients with mild to moderate asthma600 mg, four times daily- FEV1 improved by 16% from baseline (vs. 6% for placebo, p < 0.01)- Morning peak expiratory flow rate improved by 7% to 10%- Daytime and nocturnal symptoms decreased by 37% and 31%, respectively- Beta-agonist use decreased by 31%- 62% reduction in patients requiring steroid rescue medication (p < 0.05)[11]
12-week, randomized, comparative210 patients with mild to moderate chronic persistent asthma2400 mg/day (extended-release)- PEFR improved by 64.8 L/min (vs. 40.6 L/min with Montelukast, P < 0.001)- 67.9% of patients had ≥12% PEFR improvements (vs. 51.5% with Montelukast, P = 0.015)- Significantly better reduction in mean overall symptom intensity score (P = 0.018)[12]
3-month, randomized, controlledPatients with moderate persistent asthma1,200 mg twice daily (controlled-release)- FEV1 improved by a mean of 0.39 L (20.8%) vs 0.27 L (12.7%) in the placebo group (P = .02)- Significant decline in beta-agonist use- Smaller proportion of patients reporting asthma exacerbations[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Preclinical Evaluation in a Mouse Model of Food Allergy
  • Animal Model: Mice susceptible to food-induced anaphylaxis.

  • Intervention: Mice were pre-treated with Zileuton prior to an oral challenge with a peanut extract.

  • Efficacy Assessment: The primary outcome was the clinical presentation of anaphylaxis, which was monitored and scored. The study aimed to determine the percentage of mice protected from a severe allergic reaction.[4][5][6][7]

Clinical Trial in Patients with Chronic Persistent Asthma
  • Study Design: A randomized, comparative, multicentric clinical trial.

  • Patient Population: Patients aged 18-65 years with mild to moderate chronic stable asthma.

  • Treatment Arms: Patients were randomized to receive either Zileuton extended-release (2400 mg/day) or Montelukast sodium (10 mg/day) for 12 weeks.

  • Efficacy Measures:

    • Primary: Peak expiratory flow rate (PEFR), assessed at monthly visits.

    • Secondary: Asthma symptom scores (cough, wheeze, chest tightness, and shortness of breath) were evaluated on a 4-point scale.

  • Safety Assessments: Clinical and laboratory parameters were monitored throughout the study.[12]

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

zileuton_mechanism_of_action membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 five_lo 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lo pla2 Phospholipase A2 leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) five_lo->leukotrienes inflammation Inflammation Bronchoconstriction Mucus Secretion leukotrienes->inflammation zileuton Zileuton zileuton->five_lo Inhibition

Caption: Mechanism of action of Zileuton.

invivo_efficacy_workflow animal_model Selection of Animal Model (e.g., Asthma, Allergy) treatment_groups Randomization into Treatment Groups animal_model->treatment_groups vehicle Vehicle Control treatment_groups->vehicle zileuton_group Zileuton treatment_groups->zileuton_group zileuton_sulfoxide_group Zileuton Sulfoxide (Hypothetical) treatment_groups->zileuton_sulfoxide_group administration Drug Administration (e.g., Oral Gavage) vehicle->administration zileuton_group->administration zileuton_sulfoxide_group->administration disease_induction Disease Induction/ Allergen Challenge administration->disease_induction efficacy_assessment Efficacy Assessment disease_induction->efficacy_assessment biomarkers Biomarker Analysis (e.g., Leukotrienes) efficacy_assessment->biomarkers clinical_scores Clinical Scoring (e.g., Anaphylaxis) efficacy_assessment->clinical_scores histopathology Histopathology efficacy_assessment->histopathology

Caption: General workflow for in vivo efficacy testing.

Conclusion

The available in vivo data from both preclinical and clinical studies robustly support the efficacy of Zileuton in mitigating inflammatory responses, particularly in the context of asthma and allergic reactions. Its mechanism of action as a 5-lipoxygenase inhibitor is well-established, leading to a reduction in the production of pro-inflammatory leukotrienes.[14] While the pharmacodynamic activity is primarily attributed to the parent compound, Zileuton, further research would be necessary to definitively characterize the in vivo efficacy of its metabolites, including this compound. Currently, there is a lack of published studies directly comparing the in vivo efficacy of Zileuton and this compound.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Zileuton Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Zileuton Sulfoxide, focusing on personal protective equipment (PPE), and operational and disposal plans. The following procedures are based on the safety data for Zileuton, the parent compound, and should be considered as the minimum safety standards for this compound in a laboratory setting.

Hazard Summary: Zileuton is harmful if swallowed and may cause serious eye irritation.[1][2] It is also suspected of damaging fertility or the unborn child and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[3] The toxicological properties of Zileuton have not been fully evaluated, and it may be irritating to the mucous membranes and upper respiratory tract.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection GlovesLatex disposable gloves are specified in one source.[4] For handling hazardous drugs, wearing two pairs of powder-free gloves is recommended.[6][7]
Body Protection Lab Coat/GownA lab coat is required.[4] For handling hazardous drugs, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[7]
Respiratory Protection RespiratorUse with adequate ventilation.[4] For events like large spills, a chemical cartridge-type respirator is required.[6] In some cases, an N-95 or N-100 particle mask may be sufficient.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & this compound don_ppe->gather_materials weigh_dispense Weigh/Dispense in Ventilated Enclosure gather_materials->weigh_dispense Proceed to handling dissolve Dissolve in Appropriate Solvent weigh_dispense->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste in Accordance with Regulations doff_ppe->dispose_waste

Figure 1. Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol for Safe Handling

1. Preparation:

  • Designate Area: Work in a well-ventilated area, such as a chemical fume hood.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above. When double gloving, place one glove under the gown cuff and one over.[7]

  • Gather Materials: Bring all necessary equipment and the container of this compound into the designated handling area.

2. Handling:

  • Weighing and Dispensing: Perform all manipulations that may generate dust, such as weighing, in a ventilated enclosure to control airborne levels.[4]

  • Dissolution: Zileuton is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] When preparing solutions, do so within the ventilated enclosure.

  • Conducting Experiment: Carry out the experimental procedures, avoiding contact with eyes, skin, and clothing.[4]

3. Cleanup and Disposal:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin.[5] Clean all work surfaces to prevent contamination.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5] Do not reuse the container.[4]

Logical Relationship for Safety Protocol

The decision-making process for ensuring safety when handling chemical compounds follows a logical progression from hazard identification to the implementation of control measures.

A Hazard Identification (this compound) B Risk Assessment (Harmful if swallowed, eye irritant, potential reproductive hazard) A->B C Control Measures B->C D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Safe Work Practices D->G E->G F->G H Handling Procedures G->H I Disposal Procedures G->I

Figure 2. Logical diagram illustrating the hierarchy of controls for handling this compound.

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Skin Wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation persists, call a physician.[5]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.